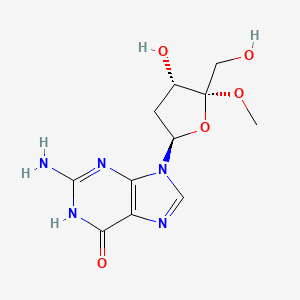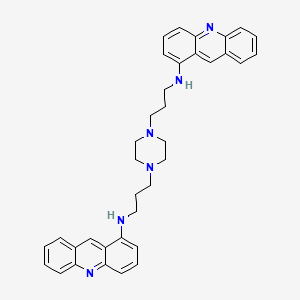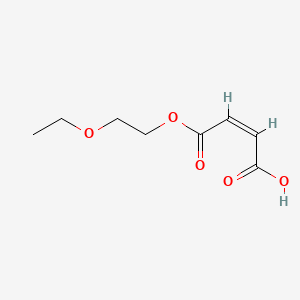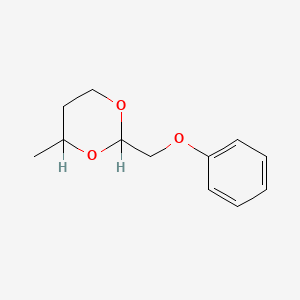
Dibutoxybis(hexanoato-O)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutoxybis(hexanoato-O)titanium is a titanium-based organometallic compound often used as a catalyst in organic synthesis, particularly in polymer synthesis and organic reactions. It is also utilized in the preparation of functional coatings, adhesives, and sealants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutoxybis(hexanoato-O)titanium can be synthesized through the reaction of titanium tetrachloride with hexanoic acid and butanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+2C6H11COOH+2C4H9OH→Ti(OCOC6H11)2(OC4H9)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation and crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutoxybis(hexanoato-O)titanium undergoes various types of reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The butoxy and hexanoato groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. These reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield titanium dioxide, while substitution with different ligands can produce a variety of titanium complexes .
Wissenschaftliche Forschungsanwendungen
Dibutoxybis(hexanoato-O)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic synthesis.
Biology: It is explored for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of functional coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which dibutoxybis(hexanoato-O)titanium exerts its effects involves the coordination of the titanium center with various ligands. This coordination can activate or stabilize certain chemical species, facilitating reactions such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium tetrachloride: A precursor in the synthesis of various titanium compounds.
Titanium dioxide: A widely used photocatalyst and pigment.
Titanium isopropoxide: Another titanium-based catalyst used in organic synthesis.
Uniqueness
Dibutoxybis(hexanoato-O)titanium is unique due to its specific ligand environment, which provides distinct catalytic properties and stability compared to other titanium compounds. Its ability to form stable complexes with organic molecules makes it particularly useful in polymerization and organic synthesis .
Eigenschaften
CAS-Nummer |
94277-50-6 |
|---|---|
Molekularformel |
C20H44O6Ti |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
butan-1-ol;hexanoic acid;titanium |
InChI |
InChI=1S/2C6H12O2.2C4H10O.Ti/c2*1-2-3-4-5-6(7)8;2*1-2-3-4-5;/h2*2-5H2,1H3,(H,7,8);2*5H,2-4H2,1H3; |
InChI-Schlüssel |
MHZKIEFFTUNAGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCO.CCCCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)




